N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound featuring both imidazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active molecules
Properties
IUPAC Name |
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c15-10(9-6-14-2-1-12-11(14)19-9)13-5-8-7-20(16,17)4-3-18-8/h1-2,6,8H,3-5,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPCZNCIVGMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)CNC(=O)C2=CN3C=CN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The subsequent attachment of the 4,4-dioxo-1,4-oxathian-2-yl)methyl group is achieved via nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could introduce new alkyl or aryl groups to the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
Biologically, this compound is of interest due to its potential pharmacological activities. Compounds containing imidazole and thiazole rings have been shown to exhibit antimicrobial, antifungal, and anticancer properties . Research is ongoing to explore its efficacy in various therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets within biological systems. The imidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.
Thiazole Derivatives: Thiamine (vitamin B1) and ritonavir, which have roles in metabolic processes and antiviral therapy, respectively.
Uniqueness
What sets N-[(4,4-dioxo-1,4-oxathian-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide apart is its combined structural features of both imidazole and thiazole rings, along with the oxathiane moiety. This unique combination enhances its chemical reactivity and potential biological activity, making it a promising candidate for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
